2,3,4,5,6-Pentabromodiphenyl ether 2,3,4,5,6-Pentabromodiphenyl ether Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.
2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.
Brand Name: Vulcanchem
CAS No.: 32534-81-9
VCID: VC0179437
InChI: InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Molecular Formula: C12H5Br5O
Molecular Weight: 564.7 g/mol

2,3,4,5,6-Pentabromodiphenyl ether

CAS No.: 32534-81-9

Main Products

VCID: VC0179437

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

2,3,4,5,6-Pentabromodiphenyl ether - 32534-81-9

CAS No. 32534-81-9
Product Name 2,3,4,5,6-Pentabromodiphenyl ether
Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
IUPAC Name 1,2,3,4,5-pentabromo-6-phenoxybenzene
Standard InChI InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
Standard InChIKey ACRQLFSHISNWRY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Canonical SMILES C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Boiling Point Decomposes at 200-300 °C (commercial)
Colorform White crystalline solid
Density 2.25-2.28
Relative density (water = 1): 2.25-2.28
Melting Point -5 °C
-5°C
-7 - -3 °C
Physical Description Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Liquid
AMBER VISCOUS LIQUID.
Description Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.
2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.
Solubility Insoluble (< 1mg/ml at 68.9° F) (NTP, 1992)
Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone
In water, 0.0133 mg/L (commercial product)
In water, 9.0X10-7 mg/L at 20 °C
9e-10 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)
Synonyms 2,2',3,4,4'-pentabromodiphenyl ether
2,2',4,4',5-pentaBDE
2,2',4,4',5-pentabromodiphenyl ether
2,2',4,4',6-pentabromodiphenyl ether
DE 71
DE-71
PBDE
PBDE 100
PBDE 85
PBDE 99
pentabromodiphenyl ether
pentabromodiphenyl ether (mixed isomers)
Vapor Pressure 3.10e-08 mmHg
3.50X10-7 mm Hg at 25 °C
Vapor pressure at 21 °C: negligible
PubChem Compound 13766702
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator